Strontium carbonate

説明

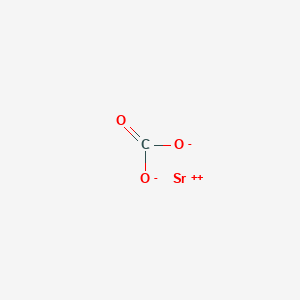

Structure

3D Structure of Parent

特性

CAS番号 |

1633-05-2 |

|---|---|

分子式 |

CH2O3Sr |

分子量 |

149.64 g/mol |

IUPAC名 |

strontium;carbonate |

InChI |

InChI=1S/CH2O3.Sr/c2-1(3)4;/h(H2,2,3,4); |

InChIキー |

UKCFNZXJZBAZFS-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Sr+2] |

正規SMILES |

C(=O)(O)O.[Sr] |

Color/Form |

WHITE POWDER Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C White orthorhombic crystals White crystalline powde |

密度 |

3.5 g/cu-cm 3.5 g/cm³ |

melting_point |

1494 °C |

他のCAS番号 |

1633-05-2 |

物理的記述 |

Dry Powder; Other Solid White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline] WHITE ODOURLESS POWDER. |

溶解性 |

11 MG/L OF WATER AT 18 °C; 650 MG/L OF WATER AT 100 °C Sol in ammonium salts Sol in dilute acids SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE. Soluble in acids, carbonated water, and solutions of ammonium salts Solubility in water, g/100ml at 18 °C: 0.011 (very poor) |

同義語 |

strontianite strontium carbonate |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Strontium Carbonate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium carbonate (SrCO3), a compound of significant interest in materials science and medicine, exhibits a fascinating crystalline polymorphism that dictates its physical and chemical properties. This technical guide provides an in-depth analysis of the crystal structure of strontium carbonate, detailing its various polymorphs and the experimental techniques employed for their characterization. For professionals in drug development, understanding the crystallographic nuances of SrCO3 is paramount, as it underpins its application in areas such as bone regeneration and controlled-release drug delivery systems.[1][2][3] This document summarizes key crystallographic data, presents detailed experimental protocols, and visualizes relevant biological and chemical processes to offer a comprehensive resource for researchers in the field.

Crystal Structure of Strontium Carbonate: A Polymorphic Landscape

Strontium carbonate most commonly crystallizes in an orthorhombic structure, isostructural with aragonite, but it can also adopt other polymorphic forms under different temperature and pressure conditions.[4][5] These variations in crystal structure are critical as they influence the material's stability, dissolution rate, and biological activity.

Orthorhombic (Aragonite-type) Structure

The ambient, and most stable, polymorph of strontium carbonate possesses an orthorhombic crystal system belonging to the Pnma space group (No. 62).[4] In this structure, the strontium ion (Sr²⁺) is coordinated to nine oxygen atoms.[4] The carbonate groups (CO₃²⁻) are planar and arranged in layers perpendicular to the c-axis.[5]

High-Temperature Polymorphs

At elevated temperatures, strontium carbonate undergoes phase transitions. Around 931°C, it transforms from the orthorhombic α-phase to a hexagonal β-phase.[6] Another high-temperature form reported is a monoclinic structure with the C2/m space group.[7]

High-Pressure Polymorphs

Under high pressure, strontium carbonate exhibits further structural transformations. At approximately 26 GPa, the common orthorhombic (Pmcn) phase transitions to a post-aragonite structure with a Pmmn space group.[8][9] A trigonal polymorph with the R-3c space group has also been identified.[10]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the different polymorphs of strontium carbonate, facilitating a clear comparison of their structural characteristics.

Table 1: Crystallographic Data for Orthorhombic Strontium Carbonate (Aragonite-type)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][5] |

| Space Group | Pnma (No. 62) | [4] |

| a (Å) | 5.12 | [4] |

| b (Å) | 8.44 | [4] |

| c (Å) | 5.99 | [4] |

| α (°) | 90 | [4] |

| β (°) | 90 | [4] |

| γ (°) | 90 | [4] |

| Unit Cell Volume (ų) | 258.45 | [4] |

| Z | 4 | [11] |

| Density (calculated) (g/cm³) | 3.79 | [4] |

Table 2: Crystallographic Data for High-Temperature Monoclinic Strontium Carbonate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [7] |

| Space Group | C2/m (No. 12) | [7] |

| a (Å) | 9.73 | |

| b (Å) | 5.61 | |

| c (Å) | 6.88 | |

| α (°) | 90 | |

| β (°) | 114.70 | |

| γ (°) | 90 | |

| Unit Cell Volume (ų) | 340.59 | |

| Z | 6 | |

| Density (calculated) (g/cm³) | 4.32 |

Table 3: Crystallographic Data for High-Pressure Trigonal Strontium Carbonate

| Parameter | Value | Reference |

| Crystal System | Trigonal | [10] |

| Space Group | R-3c (No. 167) | [10] |

| a (Å) | 9.70 | |

| b (Å) | 9.70 | |

| c (Å) | 17.51 | |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 120 | |

| Unit Cell Volume (ų) | 1429.23 | |

| Z | 18 | |

| Density (calculated) (g/cm³) | 4.37 |

Table 4: Crystallographic Data for High-Pressure Post-Aragonite Strontium Carbonate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [8] |

| Space Group | Pmmn (No. 59) | [8] |

| a (Å) | 4.88 | |

| b (Å) | 8.08 | |

| c (Å) | 5.30 | |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 | |

| Unit Cell Volume (ų) | 209.05 | |

| Z | 4 | |

| Density (calculated) (g/cm³) | 4.69 |

Experimental Protocols for Crystal Structure Analysis

A comprehensive analysis of strontium carbonate's crystal structure relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies for the key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystal.[12]

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of strontium carbonate, typically with dimensions less than 0.25 mm, is selected under a polarizing microscope to ensure it is a single domain and free of defects.[13] The crystal is then mounted on a goniometer head using a thin glass fiber or a cryo-loop.[12]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[12] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[12] Data is typically collected over a wide range of 2θ angles.[12]

-

Data Processing and Structure Solution: The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the reflections are integrated, and corrections for absorption and other experimental factors are applied. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.[12]

Powder X-ray Diffraction (PXRD) with Rietveld Refinement

Powder X-ray diffraction is used to identify crystalline phases and refine crystal structure parameters from a polycrystalline sample.[14] The Rietveld method is a powerful whole-pattern fitting technique used for this purpose.[15]

Methodology:

-

Sample Preparation: A finely ground and homogenized powder of strontium carbonate is prepared to ensure random orientation of the crystallites.[14] The powder is then mounted in a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).

-

Rietveld Refinement:

-

Initial Model: The refinement starts with an initial structural model, including the space group, approximate lattice parameters, and atomic positions of all phases present in the sample.[15]

-

Background and Profile Fitting: The background is modeled using a polynomial function. The peak profiles are modeled using functions like the pseudo-Voigt or Pearson VII to account for instrumental and sample-related broadening.[16]

-

Refinement of Parameters: A least-squares refinement procedure is used to minimize the difference between the observed and calculated diffraction patterns by adjusting various parameters in a sequential manner. These parameters include scale factors, background coefficients, lattice parameters, peak shape parameters, and atomic coordinates.[15]

-

Analysis of Results: The quality of the fit is assessed using R-factors (e.g., Rwp, Rexp). The refined structural parameters provide detailed information about the crystal structure of the strontium carbonate phases present.[16]

-

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating light atoms like oxygen and in studying magnetic structures.[8][17]

Methodology:

-

Neutron Source and Sample: The experiment requires a source of thermal or cold neutrons, typically from a nuclear reactor or a spallation source.[17] A polycrystalline powder or a larger single crystal is used as the sample.[17]

-

Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected by a position-sensitive detector to obtain a diffraction pattern.[8]

-

Data Analysis: The data is analyzed using methods similar to X-ray diffraction, such as Rietveld refinement, to determine the crystal and/or magnetic structure.[18]

High-Pressure Crystal Structure Analysis using a Diamond Anvil Cell (DAC)

A diamond anvil cell is used to subject small samples to extremely high pressures, allowing for the in-situ study of pressure-induced phase transitions.[19][20]

Methodology:

-

Sample Loading: A small single crystal or powder sample of strontium carbonate is placed in a small hole drilled in a metal gasket, along with a pressure-transmitting medium (e.g., a liquid or gas) to ensure hydrostatic conditions. A pressure calibrant, such as a ruby chip, is also included.[20][21]

-

Pressure Application: The gasket is placed between the culets of two diamond anvils. Pressure is applied by mechanically driving the anvils together.[21]

-

In-situ Characterization: The sample is then analyzed in-situ using techniques like X-ray diffraction or Raman spectroscopy.[21] For XRD, a synchrotron source is often used to provide a high-flux X-ray beam that can penetrate the diamond anvils.[22] The pressure is determined by measuring the fluorescence of the ruby calibrant.[20]

Raman Spectroscopy for Phase Transition Analysis

Raman spectroscopy is a sensitive technique for probing the vibrational modes of a crystal lattice and is particularly useful for identifying and characterizing phase transitions.[23]

Methodology:

-

Sample Preparation: A small amount of the strontium carbonate sample (powder or single crystal) is placed on a microscope slide.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. A CCD detector records the Raman spectrum, which consists of peaks corresponding to the vibrational modes of the material.[23]

-

Phase Transition Analysis: The Raman spectra are collected as a function of temperature or pressure. The appearance of new peaks, the disappearance of existing peaks, or abrupt changes in the peak positions or widths indicate the occurrence of a phase transition.[24]

Synthesis of Strontium Carbonate Nanoparticles for Drug Delivery

The synthesis of strontium carbonate nanoparticles with controlled morphology is crucial for their application in drug delivery.

Methodology:

-

Solution Preparation: Two solutions are prepared. Solution A consists of strontium chloride (SrCl₂) dissolved in a mixed solvent of ethanol and deionized water. For drug-loaded nanoparticles, the drug (e.g., etoposide) is also dissolved in this solution.[4] Solution B contains sodium carbonate (Na₂CO₃) dissolved in a similar mixed solvent.[4]

-

Precipitation: Solution B is added dropwise to the vigorously stirred Solution A at room temperature.[4]

-

Reaction and Purification: The mixture is allowed to react for a specified period (e.g., 24 hours). The resulting precipitate of strontium carbonate nanoparticles is then collected by centrifugation, washed multiple times with deionized water, and dried at a controlled temperature (e.g., 60°C).[4]

Visualizing the Role of Strontium in Biological and Drug Delivery Systems

The following diagrams, created using the DOT language, illustrate key processes involving strontium carbonate relevant to drug development professionals.

Caption: Signaling pathway of strontium in promoting osteoblast differentiation.[1][2][7][25]

Caption: pH-sensitive drug release mechanism of strontium carbonate nanoparticles.[4][26][27]

Conclusion

The structural versatility of strontium carbonate, from its stable orthorhombic form to its various high-pressure and high-temperature polymorphs, provides a rich field of study with direct implications for its application in drug development and biomaterials. A thorough understanding of its crystal chemistry, facilitated by the experimental techniques detailed in this guide, is essential for harnessing its potential. The ability of strontium to promote bone formation and the pH-sensitive nature of its carbonate nanoparticles highlight the importance of a crystallographic perspective in the design of novel therapeutic strategies. This guide serves as a foundational resource for scientists and researchers seeking to explore and innovate in this promising area.

References

- 1. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. youtube.com [youtube.com]

- 4. pH-sensitive strontium carbonate nanoparticles as new anticancer vehicles for controlled etoposide release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scribd.com [scribd.com]

- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 9. Strontium Carbonate and Strontium-Substituted Calcium Carbonate Nanoparticles Form Protective Deposits on Dentin Surface and Enhance Human Dental Pulp Stem Cells Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fkf.mpg.de [fkf.mpg.de]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. xray.cz [xray.cz]

- 17. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. The Diamond Anvil Cell (DAC) [serc.carleton.edu]

- 21. gulab.stanford.edu [gulab.stanford.edu]

- 22. High Pressure [fkf.mpg.de]

- 23. azomining.com [azomining.com]

- 24. In situ Raman investigation of the phase transition of NaVO2F2 under variable temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. [PDF] pH-sensitive strontium carbonate nanoparticles as new anticancer vehicles for controlled etoposide release | Semantic Scholar [semanticscholar.org]

- 27. dovepress.com [dovepress.com]

Synthesis of Strontium Carbonate Nanoparticles: A Technical Guide for Research and Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of strontium carbonate (SrCO₃) nanoparticles, tailored for researchers and professionals in drug development. Strontium carbonate nanoparticles are gaining significant attention in the biomedical field due to their biocompatibility, pH-sensitive dissolution, and potential as carriers for targeted drug delivery. This document details various synthesis methodologies, presents comparative quantitative data, and outlines experimental workflows and relevant biological pathways.

Introduction to Strontium Carbonate Nanoparticles

Strontium carbonate is an inorganic compound with the chemical formula SrCO₃. In its nanoparticle form, it exhibits a high surface-area-to-volume ratio, which enhances its reactivity and dissolution properties. A key characteristic of strontium carbonate nanoparticles is their pH-sensitive solubility; they are relatively stable at physiological pH (7.4) but readily dissolve in the acidic microenvironment of tumors or endosomes (pH 5.0-6.5). This property makes them excellent candidates for the targeted release of therapeutic agents, such as anticancer drugs, minimizing systemic toxicity and improving therapeutic efficacy.

Synthesis Methodologies

Several methods have been developed for the synthesis of strontium carbonate nanoparticles, each offering distinct advantages in controlling particle size, morphology, and purity. The most common methods include co-precipitation, hydrothermal synthesis, microwave-assisted synthesis, and the sol-gel method.

Co-precipitation Method

Co-precipitation is a widely used, simple, and cost-effective method for synthesizing strontium carbonate nanoparticles.[1] It involves the simultaneous precipitation of strontium and carbonate ions from a solution.

Advantages:

-

Simple and rapid procedure.[1]

-

Easy to scale up.

-

Good control over particle size and composition.

Disadvantages:

-

Potential for agglomeration of nanoparticles.

-

May result in a broader particle size distribution compared to other methods.[2]

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This method allows for the formation of highly crystalline and uniform nanoparticles.[3]

Advantages:

-

Produces highly crystalline and well-defined nanoparticles.[2]

-

Excellent control over particle size and morphology by varying reaction temperature, time, and precursor concentration.[3]

-

Results in a narrow particle size distribution.

Disadvantages:

-

Requires specialized and expensive equipment (autoclaves).[2]

-

Higher energy consumption compared to co-precipitation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly heat the reaction mixture, leading to a significant reduction in synthesis time. This method offers uniform heating and can produce nanoparticles with a narrow size distribution.[4]

Advantages:

-

Rapid synthesis, reducing reaction times from hours to minutes.[4]

-

Energy efficient.[4]

-

Produces small, uniform nanoparticles with high purity.[4]

Disadvantages:

-

Requires a dedicated microwave synthesis system.

-

Scaling up can be challenging.

Sol-Gel Method

The sol-gel process involves the transition of a solution (sol) into a solid-like network (gel). This method offers precise control over the nanoparticle's structure and composition at a molecular level.

Advantages:

-

Excellent control over particle size, shape, and purity.[1][5]

-

Can produce highly homogeneous nanoparticles.[1]

-

Versatile method applicable to a wide range of materials.

Disadvantages:

-

Typically involves longer processing times.

-

Precursors can be expensive.

-

The process can be sensitive to experimental conditions.

Data Presentation: Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting strontium carbonate nanoparticles. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Synthesis Method | Precursors | Temperature (°C) | Time | Average Particle Size (nm) | Morphology | Purity (%) | Reference |

| Co-precipitation | SrCl₂ and Na₂CO₃ | Room Temperature | 10 min | 387.0 | Spherical | >99 | [6] |

| Hydrothermal | Sr(NO₃)₂ and Ethylenediamine | 140 - 180 | 6 - 24 h | 50 - 200 | Rod-like, Dumbbell-like | >99 | [3] |

| Microwave-Assisted | Sr(NO₃)₂ and Na₂CO₃ | Not specified | 4 - 8 min | 20 - 50 | Tiny, separated particles | >99 | [4] |

| Sol-Gel | Strontium Nitrate and NaOH | Room Temperature | Not specified | ~80 | Pseudo-spherical | >99 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis techniques discussed.

Co-precipitation Synthesis Protocol

This protocol is adapted from a study by Dotta et al. (2022).[6]

-

Preparation of Precursor Solutions:

-

Prepare a 2.66 mol·L⁻¹ aqueous solution of strontium chloride (SrCl₂).

-

Prepare a 1.06 mol·L⁻¹ aqueous solution of sodium carbonate (Na₂CO₃).

-

-

Precipitation:

-

Mix 100 mL of the SrCl₂ solution and 100 mL of the Na₂CO₃ solution.

-

Subject the mixture to vigorous stirring at 20,000 rpm for 10 minutes using a high-shear mixer (e.g., Ultra Turrax®). A white precipitate of strontium carbonate will form immediately.

-

-

Purification:

-

Filter the resulting suspension to separate the solid nanoparticles.

-

Wash the nanoparticles three times with deionized water to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles in an oven at 50 °C for 40 hours.

-

-

Characterization:

-

Characterize the dried nanoparticles using X-ray Diffraction (XRD) to confirm the crystalline phase and Scanning Electron Microscopy (SEM) to observe the morphology and size.

-

Hydrothermal Synthesis Protocol

This protocol is based on the work of Asgari-Fard et al. (2015).[3]

-

Preparation of Reaction Mixture:

-

Dissolve strontium nitrate (Sr(NO₃)₂) and ethylenediamine in deionized water at the desired molar ratio.

-

Add a specified amount of hydrazine to the solution.

-

-

Hydrothermal Reaction:

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature between 140 °C and 180 °C for a duration of 6 to 24 hours.

-

-

Cooling and Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation.

-

Wash the product several times with deionized water and absolute ethanol to remove any impurities.

-

-

Drying:

-

Dry the final product at 80 °C for 10 hours.

-

-

Characterization:

-

Analyze the synthesized nanoparticles using XRD for phase identification, SEM for morphological analysis, and Energy-Dispersive X-ray Spectroscopy (EDX) for elemental composition.

-

Microwave-Assisted Synthesis Protocol

This protocol is adapted from Ranjbar and Ghasempour (2015).[4]

-

Preparation of Reaction Solution:

-

Dissolve strontium nitrate (Sr(NO₃)₂) and sodium carbonate (Na₂CO₃) in deionized water.

-

Adjust the pH of the solution using sodium hydroxide (NaOH).

-

-

Microwave Irradiation:

-

Place the beaker containing the solution in a domestic or laboratory microwave oven.

-

Irradiate the solution at a specific power (e.g., 600-900 W) for a short duration (e.g., 4-8 minutes).

-

-

Purification:

-

Centrifuge the resulting suspension to collect the nanoparticles.

-

Wash the product multiple times with deionized water and absolute ethanol.

-

-

Drying:

-

Dry the purified nanoparticles at 80 °C for 10 hours.

-

-

Characterization:

-

Characterize the nanoparticles using XRD, SEM, and Transmission Electron Microscopy (TEM) to determine their crystallinity, morphology, and size.

-

Sol-Gel Synthesis Protocol

This protocol is a general adaptation for strontium carbonate based on the synthesis of strontium oxide nanoparticles by Alimuddin and Rafeeq (2021).[7]

-

Sol Preparation:

-

Prepare a 0.2 M solution of strontium nitrate (Sr(NO₃)₂) in a suitable solvent (e.g., ethanol or water).

-

-

Gelation:

-

Slowly add a 0.5 M solution of a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise to the strontium nitrate solution while stirring vigorously. A white precipitate will begin to form.

-

Continue stirring for a set period to allow for the formation of a stable gel. The pH of the solution should be monitored and maintained at a specific value (e.g., 12.6).

-

-

Aging:

-

Age the gel at room temperature or a slightly elevated temperature for a specific duration (e.g., 24-48 hours) to allow for the completion of the condensation reactions and strengthening of the gel network.

-

-

Purification:

-

Wash the gel several times with a solvent such as methyl alcohol to remove ionic impurities.

-

Centrifuge the mixture to separate the gel.

-

-

Drying:

-

Dry the gel at room temperature or in an oven at a low temperature to obtain the strontium carbonate nanoparticles.

-

-

Characterization:

-

Analyze the final product using XRD, SEM, and Fourier Transform Infrared (FTIR) spectroscopy to confirm the composition, morphology, and chemical bonding.

-

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and application of strontium carbonate nanoparticles in drug delivery research.

Signaling Pathway: Doxorubicin-Induced Apoptosis

Strontium carbonate nanoparticles can be used to deliver chemotherapeutic drugs like doxorubicin. The acidic tumor microenvironment triggers the dissolution of the nanoparticles, releasing the drug. Doxorubicin then induces apoptosis (programmed cell death) in cancer cells through various signaling pathways. A simplified representation of the intrinsic apoptosis pathway induced by doxorubicin is shown below.

Conclusion

The synthesis of strontium carbonate nanoparticles offers a versatile platform for various research and drug development applications. The choice of synthesis method—co-precipitation, hydrothermal, microwave-assisted, or sol-gel—should be guided by the desired nanoparticle characteristics, available resources, and the specific application. The pH-sensitive nature of these nanoparticles makes them particularly promising for targeted drug delivery systems. Further research into optimizing synthesis parameters and exploring their in vivo behavior will be crucial for translating these promising nanomaterials into clinical applications.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. jsynthchem.com [jsynthchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. cajmns.casjournal.org [cajmns.casjournal.org]

- 6. Strontium Carbonate and Strontium-Substituted Calcium Carbonate Nanoparticles Form Protective Deposits on Dentin Surface and Enhance Human Dental Pulp Stem Cells Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the High-Temperature Thermodynamic Properties of Strontium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of strontium carbonate (SrCO₃) at elevated temperatures. Understanding these properties is critical for applications in various fields, including materials science, ceramics, and pyrotechnics. This document compiles essential quantitative data, details experimental methodologies for their determination, and presents visual representations of the key thermal processes involved.

High-Temperature Thermodynamic Data of Strontium Carbonate

The thermodynamic behavior of strontium carbonate at high temperatures is primarily governed by its thermal decomposition. The following tables summarize the key thermodynamic parameters as a function of temperature.

Table 1: Molar Heat Capacity (Cₚ) of Strontium Carbonate at Constant Pressure

| Temperature (K) | Molar Heat Capacity (Cₚ) (J K⁻¹ mol⁻¹) |

| 298.15 | 81.38 |

| 400 | 94.14 |

| 500 | 103.4 |

| 600 | 110.5 |

| 700 | 116.2 |

| 800 | 120.9 |

| 900 | 124.9 |

| 1000 | 128.4 |

| 1100 | 131.6 |

| 1200 | 134.5 |

Note: Values are calculated based on available literature data and thermodynamic relationships.

Table 2: Molar Enthalpy (H), Molar Entropy (S), and Molar Gibbs Free Energy of Formation (G) of Strontium Carbonate at High Temperatures

| Temperature (K) | ΔHf° (kJ mol⁻¹) | S° (J K⁻¹ mol⁻¹) | ΔGf° (kJ mol⁻¹) |

| 298.15 | -1220.1 | 97.1 | -1140.1 |

| 400 | -1218.4 | 124.8 | -1118.5 |

| 500 | -1215.9 | 147.5 | -1096.2 |

| 600 | -1212.9 | 166.9 | -1073.3 |

| 700 | -1209.6 | 183.9 | -1049.9 |

| 800 | -1206.1 | 199.1 | -1026.0 |

| 900 | -1202.4 | 212.9 | -1001.7 |

| 1000 | -1198.5 | 225.6 | -977.0 |

| 1100 | -1194.5 | 237.4 | -952.0 |

| 1200 | -1190.3 | 248.4 | -926.7 |

Note: Values for enthalpy, entropy, and Gibbs free energy of formation are calculated using standard thermodynamic relations and available data.

Thermal Decomposition of Strontium Carbonate

Strontium carbonate undergoes an endothermic decomposition at elevated temperatures to yield strontium oxide (SrO) and carbon dioxide (CO₂). This process is of significant interest in various industrial applications. The decomposition reaction is as follows:

SrCO₃(s) → SrO(s) + CO₂(g)

The decomposition of strontium carbonate typically begins at temperatures around 1000 K (727 °C) and proceeds to completion at higher temperatures.[1] The exact temperature range can be influenced by factors such as the partial pressure of carbon dioxide in the surrounding atmosphere.

Logical Relationship of Thermal Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of strontium carbonate.

Experimental Protocols

The determination of the thermodynamic properties of strontium carbonate at high temperatures relies on specialized analytical techniques. The following sections detail the methodologies for two key experimental procedures.

High-Temperature Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement

Objective: To determine the specific heat capacity of strontium carbonate as a function of temperature.

Apparatus:

-

High-temperature Differential Scanning Calorimeter (DSC) capable of reaching at least 1300 °C.

-

Alumina or platinum crucibles and lids.

-

Microbalance with a precision of at least 0.01 mg.

-

Inert purge gas (e.g., argon or nitrogen).

-

Sapphire standard for calibration.

Procedure:

-

Sample Preparation:

-

Grind a small amount of high-purity strontium carbonate powder to ensure homogeneity.

-

Accurately weigh approximately 10-20 mg of the powdered sample into a pre-weighed DSC crucible.

-

Record the exact mass of the sample.

-

Place a lid on the crucible. A hermetically sealed lid is not necessary for this experiment as no mass loss is expected in the temperature range of heat capacity measurement below decomposition.

-

-

Instrument Calibration:

-

Perform a baseline calibration by running the DSC with empty crucibles (sample and reference) over the desired temperature range (e.g., from room temperature to 1000 °C).

-

Calibrate the heat flow and temperature using a certified sapphire standard. This involves running the sapphire standard under the same experimental conditions as the sample.

-

-

Measurement:

-

Place the crucible containing the strontium carbonate sample into the DSC sample holder and an empty, tared crucible as the reference.

-

Purge the DSC cell with an inert gas (e.g., argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent any oxidative side reactions.

-

Equilibrate the sample at the starting temperature (e.g., 50 °C) for a few minutes.

-

Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) up to a temperature below the onset of decomposition (e.g., 900 °C).

-

Record the heat flow signal as a function of temperature.

-

-

Data Analysis:

-

Subtract the baseline curve from the sample curve to obtain the net heat flow to the sample.

-

Calculate the specific heat capacity (Cₚ) at various temperatures using the following equation, referencing the sapphire standard measurement:

Cₚ(sample) = (Φ(sample) / m(sample)) * (m(std) / Φ(std)) * Cₚ(std)

where:

-

Cₚ is the specific heat capacity

-

Φ is the heat flow

-

m is the mass

-

"sample" refers to the strontium carbonate sample

-

"std" refers to the sapphire standard

-

-

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: To study the thermal decomposition of strontium carbonate and determine its kinetic parameters.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-temperature furnace (up to at least 1300 °C).

-

Alumina or platinum sample pans.

-

Microbalance integrated into the TGA.

-

Inert purge gas (e.g., argon or nitrogen).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of finely powdered high-purity strontium carbonate into a tared TGA sample pan.

-

Record the initial mass of the sample.

-

-

Measurement:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., argon) at a controlled flow rate (e.g., 50 mL/min) to remove any reactive gases and to carry away the evolved CO₂.

-

Heat the sample from ambient temperature to a temperature beyond the completion of decomposition (e.g., 1300 °C) at a constant heating rate (e.g., 10 °C/min). To study the kinetics, multiple experiments at different heating rates (e.g., 5, 15, and 20 °C/min) are recommended.

-

Continuously record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is identified as the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum decomposition rate.

-

Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various isoconversional methods (e.g., Flynn-Wall-Ozawa method) by analyzing the TGA data obtained at different heating rates.

-

Experimental Workflow for Thermodynamic Analysis

The following diagram illustrates the workflow for the experimental determination of the thermodynamic properties of strontium carbonate.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Strontium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium carbonate (SrCO₃) is an inorganic compound that occurs naturally as the mineral strontianite.[1] It is a white, odorless, and tasteless powder with significant applications across various scientific and industrial fields, including electronics, pyrotechnics, ceramics, and notably, in the realm of biomedical research and drug development.[1][2] Its biocompatibility and pH-sensitive solubility make it a material of interest for controlled drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties and reactivity of strontium carbonate, with a focus on its relevance to researchers and professionals in the scientific community.

Physicochemical Properties

Strontium carbonate is a stable compound under normal conditions.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | SrCO₃ | [1] |

| Molar Mass | 147.63 g/mol | [1][3] |

| Appearance | White, odorless, tasteless powder | [1][2] |

| Density | 3.5 g/cm³ | [1][3] |

| Melting Point | 1,494 °C (decomposes) | [1][4] |

| Decomposition Temperature | Decomposes above 1100 °C | [5][6] |

| Solubility in Water | 1.1 mg/100 mL (18 °C) | [1] |

| 3.4 mg/100 mL (20 °C) | [1] | |

| 65 mg/100 mL (100 °C) | [1] | |

| Solubility Product (Ksp) | 5.6 × 10⁻¹⁰ | [1] |

| Crystal Structure | Orthorhombic | [1] |

| Refractive Index | 1.518 | [1] |

Reactivity of Strontium Carbonate

Thermal Decomposition

Strontium carbonate is thermally stable at moderate temperatures but undergoes decomposition at elevated temperatures to yield strontium oxide (SrO) and carbon dioxide (CO₂).[4] The decomposition process is initiated at temperatures around 1100 °C and proceeds to completion at higher temperatures, with studies showing total decomposition at 1200°C after 45 minutes.[5][7] This endothermic reaction is a critical consideration in high-temperature applications such as ceramic manufacturing.[8] The kinetics of this decomposition have been investigated, with the activation energy determined to be approximately 195 kJ/mol.[7]

Caption: Thermal decomposition pathway of strontium carbonate.

Reactivity with Acids

As a carbonate, strontium carbonate behaves as a weak base and readily reacts with acids to form a strontium salt, water, and carbon dioxide gas.[1][9] This reaction is characterized by effervescence due to the evolution of CO₂. The general reaction is as follows:

SrCO₃(s) + 2H⁺(aq) → Sr²⁺(aq) + H₂O(l) + CO₂(g)

For example, with hydrochloric acid (HCl), the reaction proceeds as:

SrCO₃(s) + 2HCl(aq) → SrCl₂(aq) + H₂O(l) + CO₂(g)[9][10][11]

This reactivity is fundamental to its use in various chemical syntheses and is also the basis for its application in pH-sensitive drug delivery systems, where the acidic environment of tumor tissues or specific cellular compartments can trigger the dissolution of the strontium carbonate matrix and subsequent drug release.[12][13]

Caption: Reaction of strontium carbonate with an acid.

Experimental Protocols

Synthesis of Strontium Carbonate

This method involves the reaction of a soluble strontium salt with a soluble carbonate salt in an aqueous solution.

Materials:

-

Strontium chloride hexahydrate (SrCl₂·6H₂O) or Strontium nitrate (Sr(NO₃)₂)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Ethanol (optional, for washing)

Procedure:

-

Prepare an aqueous solution of the strontium salt (e.g., 0.5 M SrCl₂).

-

Prepare an aqueous solution of the carbonate salt (e.g., 0.5 M Na₂CO₃).

-

Slowly add the carbonate solution to the strontium salt solution under constant stirring.

-

A white precipitate of strontium carbonate will form immediately.

-

Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete precipitation.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts. A final wash with ethanol can aid in drying.

-

Dry the resulting strontium carbonate powder in an oven at a specified temperature (e.g., 80-100 °C) until a constant weight is achieved.[14][15]

This method allows for the synthesis of strontium carbonate with controlled morphology and particle size, often at the nanoscale.

Materials:

-

Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) or another strontium precursor.[16]

-

Solvent (e.g., ethanol, water, or a mixture).[16]

-

Autoclave (Teflon-lined stainless steel).

Procedure:

-

Disperse the strontium precursor in the chosen solvent in a beaker. For instance, a suspension of 20 g of Sr(OH)₂·8H₂O in 100 mL of ethanol can be used.[16]

-

Sonicate the suspension for approximately 20 minutes to ensure homogeneity.[16]

-

Transfer the suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to the desired reaction temperature (e.g., 80-180 °C) for a specific duration (e.g., 2-24 hours).[16][17] The temperature and time can be varied to control the crystal phase and morphology of the product.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors or byproducts.

-

Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).[16][17]

Characterization Methods

XRD is used to determine the crystal structure and phase purity of the synthesized strontium carbonate.

Sample Preparation:

-

Ensure the sample is a fine, homogeneous powder.

-

Mount the powder on a sample holder, ensuring a flat, level surface.

Instrumental Parameters (Typical):

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 30-40 mA

-

Scan Range (2θ): 20° to 80°

-

Scan Speed: 1-2°/min

Data Analysis:

-

The obtained diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 05-0418 for strontium carbonate.[18]

-

The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

SEM is employed to visualize the morphology, particle size, and surface features of the strontium carbonate particles.

Sample Preparation:

-

Disperse a small amount of the powder in a suitable solvent (e.g., ethanol) and sonicate briefly.

-

Place a drop of the suspension onto an SEM stub (typically aluminum) with a carbon adhesive tab.

-

Allow the solvent to evaporate completely.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

Imaging:

-

The sample is introduced into the SEM chamber.

-

An accelerating voltage of 5-20 kV is typically used.

-

Images are captured at various magnifications to observe the overall morphology and fine surface details.

Applications in Drug Development

The unique properties of strontium carbonate, particularly its biocompatibility and pH-dependent solubility, have positioned it as a promising material for advanced drug delivery systems.[12][19]

pH-Sensitive Drug Release

Strontium carbonate nanoparticles can be engineered as carriers for anticancer drugs.[12][13] The principle behind this application lies in the acidic microenvironment often found in tumor tissues (pH ~6.5-7.2) and within intracellular compartments like endosomes and lysosomes (pH ~4.5-6.0). In the physiological pH of healthy tissues (pH ~7.4), strontium carbonate is relatively insoluble, ensuring minimal premature drug release. However, upon reaching the acidic tumor environment, the carbonate matrix dissolves, triggering the release of the encapsulated therapeutic agent directly at the target site. This targeted release mechanism can enhance the efficacy of the drug while minimizing systemic toxicity.[12][20]

Caption: Mechanism of pH-sensitive drug release.

Experimental Workflow for Drug Loading and Release Studies

The following provides a generalized workflow for investigating the potential of strontium carbonate as a drug carrier.

Caption: Workflow for drug loading and release studies.

Conclusion

Strontium carbonate is a versatile inorganic compound with well-defined chemical and physical properties. Its reactivity, particularly its thermal decomposition and reaction with acids, underpins its utility in various industrial processes. For researchers in drug development, the biocompatibility and pH-sensitive nature of strontium carbonate nanoparticles offer exciting opportunities for the design of novel targeted drug delivery systems. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and evaluation of strontium carbonate for such advanced applications.

References

- 1. Strontium carbonate - Wikipedia [en.wikipedia.org]

- 2. Strontium_carbonate [chemeurope.com]

- 3. WebElements Periodic Table » Strontium » strontium carbonate [webelements.com]

- 4. Strontium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 5. Strontium carbonate decomposition (in the ceramic firing process) [digitalfire.com]

- 6. Strontium carbonate | SrCO3 | CID 15407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Strontium Carbonate – Wissensplattform nanopartikel.info [nanopartikel.info]

- 10. webqc.org [webqc.org]

- 11. SrCO3 + 2 HCl → SrCl2 + CO2 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 12. pH-sensitive strontium carbonate nanoparticles as new anticancer vehicles for controlled etoposide release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] pH-sensitive strontium carbonate nanoparticles as new anticancer vehicles for controlled etoposide release | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pH-sensitive strontium carbonate nanoparticles as new anticancer vehicles for controlled etoposide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Unraveling the Structural Evolution of Strontium Carbonate Under Extreme Pressures

A Technical Guide for Researchers in Materials Science and Drug Development

Strontium carbonate (SrCO3), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science, exhibits fascinating structural transformations under high-pressure conditions. Understanding these phase transitions is crucial for predicting its behavior in diverse applications, from geological processes to the development of novel drug delivery systems. This technical guide provides an in-depth analysis of the pressure-induced phase transitions of strontium carbonate, summarizing key quantitative data, detailing experimental methodologies, and illustrating the transformation pathways.

The High-Pressure Journey of Strontium Carbonate: From Aragonite to a Post-Aragonite Structure

At ambient conditions, strontium carbonate crystallizes in an orthorhombic aragonite-type structure, belonging to the Pmcn space group.[1][2][3] As pressure is applied, it undergoes a reversible phase transition to a higher-density, post-aragonite structure. While early studies proposed various space groups for this high-pressure polymorph, a consensus has emerged from recent experimental and theoretical investigations, identifying it as an orthorhombic structure with the Pmmn space group.[1][2][3]

The transition pressure for this transformation is consistently reported in the range of 22 to 35 GPa at room temperature.[4][5][6] Several studies using X-ray diffraction and Raman spectroscopy have pinpointed the onset of this transition to be around 26 GPa.[1][3] It is noteworthy that the application of high temperature can lower the transition pressure to approximately 10-14.5 GPa, suggesting the presence of a kinetic barrier that can be surmounted with thermal energy.[3][4] Upon release of pressure, the high-pressure Pmmn phase reverts to the initial Pmcn structure, though some studies have noted the formation of a metastable orthorhombic phase during decompression.[4][7]

A theoretical study has also proposed the existence of a metastable rhombohedral R3m phase of strontium carbonate at pressures between 10 and 20 GPa and temperatures exceeding 750 K.[8]

Quantitative Insights into the Phase Transition

The structural changes during the phase transition have been quantified through equation of state (EoS) measurements for both the low-pressure and high-pressure phases. These parameters are crucial for modeling the compressibility and stability of strontium carbonate under various pressure regimes.

| Phase | Space Group | Bulk Modulus (K₀) [GPa] | Pressure Derivative (K'₀) |

| Strontianite (Low-Pressure) | Pmcn | 62(1) - 62.7(6) | 3.2(1) - 4 (constrained) |

| Post-Aragonite (High-Pressure) | Pmmn | 101(16) - 103(10) | 2.3(6) - 4 (constrained) |

Table 1: Equation of State Parameters for Strontium Carbonate Phases.[1][4][5]

The transition from the Pmcn to the Pmmn phase is accompanied by a significant volume collapse, indicating a more efficient packing of atoms in the high-pressure structure.

Visualizing the Phase Transformation

The pressure-induced phase transition of strontium carbonate can be visualized as a progression from the aragonite structure to the post-aragonite structure.

Figure 1: Phase transition pathway of strontium carbonate under pressure.

Experimental Protocols: Probing Matter at Extreme Conditions

The investigation of phase transitions under high pressure relies on sophisticated experimental techniques capable of generating and probing materials under these extreme conditions. The primary methods employed in the study of strontium carbonate are high-pressure X-ray diffraction and Raman spectroscopy, typically utilizing a diamond anvil cell (DAC).

High-Pressure X-ray Diffraction (XRD)

Objective: To determine the crystal structure and equation of state of strontium carbonate at various pressures.

Methodology:

-

Sample Preparation: A small single crystal or powdered sample of strontium carbonate is loaded into a sample chamber, which is a small hole drilled in a metal gasket.

-

Pressure Generation: The gasket is placed between the culets of two opposing diamond anvils in a diamond anvil cell (DAC).[9] Pressure is applied by mechanically driving the diamonds together.

-

Pressure Medium: A pressure-transmitting medium, such as silicone oil, a methanol-ethanol mixture, or a noble gas (e.g., neon or argon), is loaded into the sample chamber along with the sample to ensure hydrostatic or quasi-hydrostatic pressure conditions.[4]

-

Pressure Calibration: The pressure inside the DAC is determined using a pressure calibrant, typically the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby chip placed in the sample chamber is measured.[9] Alternatively, a known equation of state of a standard material (e.g., gold or platinum) mixed with the sample can be used.[9]

-

Data Collection: The DAC is mounted on a synchrotron X-ray beamline.[5] A monochromatic X-ray beam is passed through the diamond anvils and diffracted by the sample. The diffraction pattern is collected on an area detector.

-

Data Analysis: The collected two-dimensional diffraction images are integrated to produce one-dimensional diffraction patterns (intensity vs. 2θ). The crystal structure at each pressure point is determined by indexing the diffraction peaks and performing Rietveld or Le Bail refinement of the diffraction data.[10][11] The unit cell parameters obtained at different pressures are then fitted to a Birch-Murnaghan equation of state to determine the bulk modulus and its pressure derivative.[1][4]

High-Pressure Raman Spectroscopy

Objective: To investigate the vibrational modes of strontium carbonate as a function of pressure and detect phase transitions through changes in the Raman spectrum.

Methodology:

-

Sample and DAC Preparation: Similar to the XRD setup, the strontium carbonate sample and a ruby chip for pressure calibration are loaded into a DAC with a pressure-transmitting medium.

-

Raman Measurement: The DAC is placed under a Raman microscope. A laser beam is focused through the diamond anvil onto the sample. The scattered light is collected and directed to a spectrometer.

-

Data Collection: Raman spectra are collected at various pressures. The pressure is determined by measuring the ruby fluorescence spectrum before and after each Raman measurement.

-

Data Analysis: The positions and intensities of the Raman peaks are analyzed as a function of pressure.[12] The appearance of new peaks, the disappearance of existing peaks, or abrupt changes in the slope of the frequency vs. pressure plots are indicative of a phase transition.[2][13] The vibrational modes of the different phases can be assigned based on theoretical calculations (e.g., Density Functional Theory).[2]

Figure 2: General experimental workflow for high-pressure studies.

Conclusion

The pressure-induced phase transition of strontium carbonate from the aragonite Pmcn phase to the post-aragonite Pmmn phase is a well-documented phenomenon that highlights the profound effect of pressure on material structures. The consistent data from various experimental and theoretical studies provide a robust understanding of this transformation. For researchers in materials science, this knowledge is fundamental for designing materials with tailored properties under extreme conditions. In the pharmaceutical field, understanding the high-pressure behavior of excipients like strontium carbonate is critical for processes such as tablet manufacturing and for ensuring the stability and efficacy of drug formulations. The detailed experimental protocols and data presented in this guide serve as a valuable resource for further research into the fascinating world of high-pressure science.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. EJM - Equation of state and high-pressure phase behaviour of SrCO3 [ejm.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. www3.aps.anl.gov [www3.aps.anl.gov]

- 11. juser.fz-juelich.de [juser.fz-juelich.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Band Structure of Strontium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of strontium carbonate (SrCO3), a material of interest in various scientific and biomedical fields. The following sections detail its fundamental electronic properties, the computational and experimental methodologies used for their determination, and key quantitative data.

Core Electronic Properties of Strontium Carbonate

Strontium carbonate is characterized as a wide-band-gap insulator. Its electronic band structure is defined by a significant energy gap between the highest occupied electronic states in the valence band and the lowest unoccupied states in the conduction band. The valence band is primarily formed by O 2p orbitals, with some contribution from C 2p orbitals. The conduction band is mainly composed of Sr 5s and 4d orbitals.

Theoretical calculations based on Density Functional Theory (DFT) have consistently shown that strontium carbonate possesses an indirect band gap.[1][2] This means that the valence band maximum (VBM) and the conduction band minimum (CBM) occur at different points in the Brillouin zone. Specifically, the VBM is located at the Z high-symmetry point, while the CBM is at the G high-symmetry point.[2] This indirect nature has implications for its optical absorption and electronic transport properties, as electron excitation across the band gap requires both a photon and a phonon to conserve momentum.

Quantitative Analysis of Electronic Band Structure

The electronic band gap of strontium carbonate has been determined through both theoretical calculations and experimental measurements. The table below summarizes the key quantitative data from various studies.

| Methodology | Band Gap Type | Band Gap (eV) | Reference |

| DFT (GGA) | Indirect | 4.45 | [1] |

| DFT (LDA) | Indirect | 4.24 | [1] |

| DFT (GGA) | Indirect | 4.44 | [2] |

| DFT (GGA) | - | 4.42 | [3] |

| Materials Project (DFT) | - | 4.44 | [4] |

| UV-Vis Spectroscopy | - | 3.25 (commercial) | [5] |

| UV-Vis Spectroscopy | - | 4.63 (synthesized) | [5] |

| UV-Vis Spectroscopy | - | 2.62 (synthesized) | [5] |

Note: DFT calculations with different functionals (GGA - Generalized Gradient Approximation; LDA - Local Density Approximation) can yield slightly different band gap values. Experimental values can also vary depending on the synthesis method and sample purity.

Methodologies for Determining Electronic Band Structure

The characterization of the electronic band structure of strontium carbonate involves a combination of computational and experimental techniques.

Computational Approach: Density Functional Theory (DFT)

First-principles calculations based on DFT are a powerful tool for investigating the electronic structure of materials from fundamental quantum mechanics.

Protocol for DFT Calculations:

-

Crystal Structure Definition: The calculation begins with the experimental or a theoretically optimized crystal structure of strontium carbonate (orthorhombic, space group Pnma).

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density of the system. This involves iteratively solving the Kohn-Sham equations until the electron density and total energy converge.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, and the Local Density Approximation (LDA) are commonly used for strontium carbonate.[1][6]

-

Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials, such as the Projector Augmented Wave (PAW) method.[6]

-

Basis Set: A plane-wave basis set with a defined kinetic energy cutoff is used to expand the electronic wavefunctions.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid to accurately integrate over all possible electron momenta.[6]

-

-

Band Structure Calculation: Using the converged ground-state electron density from the SCF step, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone. This reveals the energy of the electronic states as a function of momentum.

-

Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is calculated. This provides insights into the contributions of different atomic orbitals to the valence and conduction bands.

Experimental Approach: UV-Visible Diffuse Reflectance Spectroscopy (DRS)

UV-Vis DRS is a widely used experimental technique to determine the optical band gap of powder samples.

Protocol for UV-Vis DRS:

-

Sample Preparation: A small amount of the strontium carbonate powder is placed in a sample holder. For highly absorbing materials, the sample can be mixed with a non-absorbing reference material like barium sulfate (BaSO4) to ensure sufficient diffuse reflection.

-

Measurement: The sample is illuminated with monochromatic light over a range of wavelengths (typically 200-800 nm). An integrating sphere is used to collect the diffusely reflected light. A spectrum of reflectance versus wavelength is recorded.

-

Data Analysis (Kubelka-Munk Theory and Tauc Plot):

-

The measured reflectance (R) is converted to a quantity proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

-

The Tauc plot is then constructed by plotting (F(R) * hν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-

The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (F(R) * hν)ⁿ = 0).

-

Experimental Approach: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the electronic band structure of crystalline solids by measuring the kinetic energy and emission angle of photoemitted electrons. While specific ARPES data for strontium carbonate is not widely available in the literature, the general methodology is as follows:

Protocol for ARPES:

-

Sample Preparation: A single crystal of strontium carbonate with a clean, atomically flat surface is required. The sample is mounted on a manipulator in an ultra-high vacuum (UHV) chamber to prevent surface contamination.

-

Photoemission: The sample is irradiated with a monochromatic beam of high-energy photons (typically from a synchrotron or a UV lamp). The photons excite electrons, causing them to be emitted from the sample surface (photoelectric effect).

-

Electron Analysis: An electron energy analyzer measures the kinetic energy and the emission angle of the photoelectrons.

-

Band Structure Mapping: By conserving energy and momentum, the binding energy and the in-plane momentum of the electrons within the crystal can be determined from the measured kinetic energy and emission angle of the photoemitted electrons. By systematically varying the emission angle, the electronic band structure (energy versus momentum) can be mapped out.

Visualization of the Electronic Band Structure

The following diagram provides a simplified representation of the indirect band gap of strontium carbonate.

Conclusion

This guide has provided a detailed technical overview of the electronic band structure of strontium carbonate, synthesizing both theoretical and experimental findings. The quantitative data presented in a structured format, along with detailed methodologies, offers a valuable resource for researchers and professionals. The indirect, wide-band-gap nature of strontium carbonate is a key characteristic that governs its physical and chemical properties, making it a subject of continued scientific inquiry.

References

An In-depth Technical Guide to Microbial Precipitation of Strontium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The microbial precipitation of strontium carbonate is a biogeochemical process with significant potential for the bioremediation of strontium-contaminated environments, particularly those impacted by the radioactive isotope ⁹⁰Sr. This technical guide provides a comprehensive overview of the core principles, methodologies, and data associated with this process. By harnessing the metabolic activities of specific microorganisms, soluble strontium can be sequestered into a stable, solid carbonate form. This document details the primary microbial pathways involved—ureolysis, denitrification, and sulfate reduction—and presents the experimental protocols and quantitative data necessary for researchers to understand, replicate, and innovate in this field.

Introduction

Strontium, particularly its radioactive isotope ⁹⁰Sr, poses a significant environmental and health risk due to its long half-life and chemical similarity to calcium, leading to its accumulation in bones. Conventional methods for removing strontium from contaminated water and soil can be costly and inefficient. Microbial induced carbonate precipitation (MICP) offers a promising, environmentally friendly, and potentially cost-effective alternative. This process leverages the ability of various microorganisms to alter their local environment, inducing the precipitation of carbonate minerals in which divalent cations like strontium (Sr²⁺) can be incorporated. This guide will delve into the technical specifics of this process, providing a foundational resource for researchers and professionals in related fields.

Core Mechanisms of Microbial Strontium Carbonate Precipitation

The fundamental principle of microbial strontium carbonate precipitation is the generation of carbonate ions (CO₃²⁻) and an increase in pH by microbial metabolic activities. This creates a supersaturated environment with respect to strontium carbonate (SrCO₃) or promotes the co-precipitation of strontium with calcium carbonate (CaCO₃). Three primary metabolic pathways are central to this process:

Ureolysis-Driven Precipitation

Ureolysis is the most extensively studied pathway for MICP. It involves the enzymatic hydrolysis of urea by urease-producing bacteria.

Biochemical Pathway:

The process can be summarized by the following reactions:

-

Urea Hydrolysis: CO(NH₂)₂ + H₂O → NH₂COOH + NH₃

-

Carbamate Decomposition: NH₂COOH + H₂O → H₂CO₃ + NH₃

-

Ammonia Equilibrium: 2NH₃ + 2H₂O ⇌ 2NH₄⁺ + 2OH⁻

-

Carbonic Acid Equilibrium: H₂CO₃ ⇌ HCO₃⁻ + H⁺ ⇌ CO₃²⁻ + 2H⁺

-

Carbonate Precipitation: Sr²⁺ + CO₃²⁻ → SrCO₃(s)

-

Co-precipitation with Calcium: Ca²⁺ + Sr²⁺ + 2CO₃²⁻ → (Ca,Sr)CO₃(s)

The production of ammonia leads to a significant increase in pH, which shifts the carbonate equilibrium towards the formation of carbonate ions, thereby inducing precipitation.

Denitrification-Driven Precipitation

Facultative anaerobic bacteria can use nitrate (NO₃⁻) as an electron acceptor in the absence of oxygen, a process known as denitrification. This metabolic activity also leads to an increase in alkalinity, favoring carbonate precipitation.

Biochemical Pathway:

Using acetate as an example of an organic carbon source, the overall reaction is:

5CH₃COO⁻ + 8NO₃⁻ + 3H⁺ → 10CO₂ + 4N₂ + 9H₂O + 8OH⁻

The production of hydroxide ions (OH⁻) increases the pH, leading to the precipitation of strontium carbonate as described previously.

Unveiling the Crystalline Maze: A Technical Guide to the Polymorphism of Strontium Carbonate

For Immediate Release

[City, State] – [Date] – Strontium carbonate (SrCO₃), a compound of significant interest in materials science, pharmaceuticals, and industrial applications, exhibits a fascinating and complex polymorphic behavior. This in-depth technical guide provides a comprehensive overview of the known polymorphs of strontium carbonate, their synthesis, characterization, and the intricate relationships between their crystalline forms. Tailored for researchers, scientists, and drug development professionals, this document consolidates critical data and experimental protocols to facilitate a deeper understanding and controlled manipulation of this versatile material.

Introduction to the Polymorphism of Strontium Carbonate

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and drug development, as different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. Strontium carbonate, a key component in applications ranging from pyrotechnics and ceramics to the production of specialty glass for cathode ray tubes, presents several polymorphic forms under various conditions of temperature and pressure. A thorough understanding of these polymorphs is paramount for optimizing its performance and ensuring reproducibility in its applications.

The primary ambient-pressure polymorph of strontium carbonate is the orthorhombic aragonite-type structure, known as strontianite.[1] However, research has revealed the existence of other crystalline forms, including monoclinic and trigonal structures, as well as several high-pressure polymorphs.[2][3] The transitions between these forms are governed by thermodynamic and kinetic factors, offering both challenges and opportunities for targeted material design.

Crystallographic Data of Strontium Carbonate Polymorphs

The distinct crystalline arrangements of strontium carbonate polymorphs are defined by their unique lattice parameters and space groups. The following tables summarize the key crystallographic data for the most well-characterized polymorphs.

Table 1: Crystallographic Data for Orthorhombic Strontium Carbonate (Aragonite-type)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][4] |

| Space Group | Pnma | [4] |

| Lattice Parameters | a = 5.12 Å, b = 8.44 Å, c = 5.99 Å | [4] |

| Unit Cell Volume | 258.45 ų | [4] |

| Density | 3.79 g/cm³ | [4] |

Table 2: Crystallographic Data for Monoclinic Strontium Carbonate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/m | [2] |

| Lattice Parameters | a = 8.99 Å, b = 5.26 Å, c = 6.84 Å, β = 114.3° | [2] |

| Unit Cell Volume | 294.5 ų | [2] |

| Density | 3.35 g/cm³ | [2] |

Table 3: Crystallographic Data for Trigonal Strontium Carbonate

| Parameter | Value | Reference |

| Crystal System | Trigonal | [3] |

| Space Group | R-3c | [3] |

| Lattice Parameters | a = 5.26 Å, c = 18.64 Å | [3] |

| Unit Cell Volume | 446.34 ų | [3] |

| Density | 3.30 g/cm³ | [3] |

Table 4: Crystallographic Data for High-Pressure Polymorphs of Strontium Carbonate

| Pressure (GPa) | Crystal System | Space Group | Lattice Parameters | Reference |

| ~26 | Orthorhombic | Pmmn | a = 4.88 Å, b = 8.24 Å, c = 2.97 Å | [5] |

| 92 | Orthorhombic | Pnma | a = 6.214 Å, b = 4.6353 Å, c = 8.083 Å | [6] |

Experimental Protocols for Polymorph Synthesis

The controlled synthesis of specific strontium carbonate polymorphs is crucial for harnessing their unique properties. Various methods have been developed, each offering different levels of control over crystal size, morphology, and phase.

Precipitation Method

This is a common and straightforward method for synthesizing orthorhombic strontium carbonate.

Protocol:

-

Prepare an aqueous solution of a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂).

-

Prepare a separate aqueous solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃).

-

Add the carbonate solution to the strontium salt solution dropwise under constant stirring.

-

A white precipitate of strontium carbonate will form immediately.

-

The precipitate is then filtered, washed with deionized water to remove any soluble impurities, and dried in an oven.[7][8]

Hydrothermal Synthesis

Hydrothermal methods can produce well-defined crystalline structures.

Protocol:

-

Dissolve a strontium salt (e.g., Sr(NO₃)₂) and a carbonate source (e.g., urea, which decomposes to form carbonate ions) in deionized water in a Teflon-lined stainless steel autoclave.[9]

-

Seal the autoclave and heat it to a specific temperature (typically between 120°C and 180°C) for a defined period (e.g., 12-24 hours).[10]

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with deionized water and ethanol, and then dried.[9]

Solvothermal Synthesis

Similar to the hydrothermal method, but using a non-aqueous solvent, this technique allows for control over particle size and morphology.

Protocol:

-

Disperse a strontium precursor, such as strontium hydroxide octahydrate (Sr(OH)₂·8H₂O), in a solvent like ethanol.[11]

-

The suspension is then sealed in a Teflon-lined autoclave.

-

The autoclave is heated to a specific temperature (e.g., 100-180°C) for a set duration.[11][12]

-

After cooling, the product is collected, washed, and dried.[11]

Polymorph Characterization and Interconversion

The identification and characterization of strontium carbonate polymorphs are typically performed using a combination of analytical techniques. The transitions between these polymorphs are driven by changes in pressure and temperature.

Characterization Techniques

-

X-Ray Diffraction (XRD): This is the primary technique for identifying the crystal structure of the different polymorphs. Each polymorph exhibits a unique diffraction pattern.[13][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can differentiate between polymorphs by probing the vibrational modes of the carbonate ions, which are sensitive to the local crystalline environment.[15][16][17]

-

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about the vibrational modes and can be used to distinguish between different crystalline forms.[18]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the synthesized crystals.

Pressure- and Temperature-Induced Phase Transitions

Strontium carbonate undergoes several phase transitions under non-ambient conditions. The orthorhombic aragonite-type structure is stable at ambient conditions. At high pressures, it transforms into other polymorphs. For instance, a transition to an orthorhombic Pmmn phase occurs at around 26 GPa.[5] At even higher pressures and temperatures, a calcite-like R3m phase has been predicted to be stable.[19]

Visualizing Workflows and Relationships

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Caption: A general experimental workflow for the synthesis and characterization of strontium carbonate polymorphs.

Caption: A simplified diagram illustrating the pressure and temperature-induced phase transitions of strontium carbonate.

Conclusion

The polymorphism of strontium carbonate presents a rich field of study with significant implications for its practical applications. This technical guide has provided a consolidated resource for understanding the different crystalline forms of SrCO₃, including their crystallographic data, synthesis protocols, and the conditions governing their interconversion. The ability to selectively synthesize and stabilize a desired polymorph is key to controlling the material's properties and performance. Further research into the thermodynamic and kinetic aspects of these phase transitions will continue to be a critical area of investigation, paving the way for the development of novel materials with tailored functionalities.

References

- 1. Strontium carbonate CAS#: 1633-05-2 [m.chemicalbook.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. EJM - Equation of state and high-pressure phase behaviour of SrCO3 [ejm.copernicus.org]

- 6. Synthesis, crystal structure and structure–property relations of strontium orthocarbonate, Sr2CO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strontium Carbonate and Strontium-Substituted Calcium Carbonate Nanoparticles Form Protective Deposits on Dentin Surface and Enhance Human Dental Pulp Stem Cells Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Strontium Carbonate Nan... [degruyterbrill.com]

- 10. researchgate.net [researchgate.net]

- 11. Visible Light Responsive Strontium Carbonate Catalyst Derived from Solvothermal Synthesis | MDPI [mdpi.com]

- 12. Microemulsion-mediated solvothermal synthesis of SrCO3 nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]